molecular formula C8H7BrN2O B2660571 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1375474-44-4

3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

货号 B2660571
CAS 编号: 1375474-44-4
分子量: 227.061
InChI 键: VRXXFZNSNISYTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound . It’s also known as "4-bromo-6-methyl-1H-pyrrolo [2,3-c]pyridin-7 (6H)-one" .


Synthesis Analysis

The synthesis of “this compound” could involve multiple pathways. One common method is through the reaction of phenylacetylacetone and 3-amino-5-bromopyridine under acidic conditions .

作用机制

The mechanism of action of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is primarily based on its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit various enzymes. The inhibition of glycogen synthase kinase 3β and cyclin-dependent kinase 5 leads to the suppression of tumor growth and the prevention of neurodegeneration, respectively. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the synaptic cleft, which improves cognitive function in Alzheimer's disease patients.

实验室实验的优点和局限性

The advantages of using 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one in lab experiments are primarily related to its potency and specificity. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases. However, the limitations of using this compound in lab experiments are related to its complex synthesis method and potential toxicity.

未来方向

The future directions for the research on 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one are primarily related to its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. Further research is needed to explore the full potential of this compound in the treatment of these diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of this compound on a larger scale and at a lower cost.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has shown promising results in the treatment of several diseases and has the potential to be used as a therapeutic agent. Further research is needed to explore the full potential of this compound in the treatment of these diseases, and the development of new synthesis methods can lead to the production of this compound on a larger scale and at a lower cost.

合成方法

The synthesis of 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction of 3-bromo-1-methylpyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then cyclized to form this compound.

科学研究应用

3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of cancer, Alzheimer's disease, and various other diseases. It acts as a potent inhibitor of several enzymes, including glycogen synthase kinase 3β, cyclin-dependent kinase 5, and acetylcholinesterase. These enzymes are involved in various cellular processes, and their inhibition can lead to the suppression of disease progression.

属性

IUPAC Name

3-bromo-1-methyl-6H-pyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-4-6(9)5-2-3-10-8(12)7(5)11/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXXFZNSNISYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375474-44-4
Record name 3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。